(2Z)-6-hydroxy-4-methyl-7-[(4-methylpiperazin-1-yl)methyl]-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one
Description
Propriétés
IUPAC Name |
(2Z)-6-hydroxy-4-methyl-7-[(4-methylpiperazin-1-yl)methyl]-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-14-10-17(25)16(13-24-8-6-23(2)7-9-24)21-19(14)20(26)18(27-21)11-15-4-3-5-22-12-15/h3-5,10-12,25H,6-9,13H2,1-2H3/b18-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRBWBSVSMPWGS-WQRHYEAKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C(=CC3=CN=CC=C3)O2)CN4CCN(CC4)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CN=CC=C3)/O2)CN4CCN(CC4)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-hydroxy-4-methyl-7-[(4-methylpiperazin-1-yl)methyl]-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one typically involves multi-step organic synthesis. The process begins with the preparation of the benzofuran core, followed by the introduction of the hydroxy, methyl, and piperazinyl groups through various organic reactions such as alkylation, acylation, and condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated synthesis platforms could be employed to streamline the production process. Additionally, purification methods like crystallization and chromatography would be essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-6-hydroxy-4-methyl-7-[(4-methylpiperazin-1-yl)methyl]-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridinyl group can be reduced to a piperidine derivative.
Substitution: The methyl and piperazinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the pyridinyl group would produce a piperidine derivative.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of (2Z)-6-hydroxy-4-methyl-7-[(4-methylpiperazin-1-yl)methyl]-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.
Comparaison Avec Des Composés Similaires
Key Observations :
- Pyridine vs.
- Methoxy Groups : The trimethoxybenzylidene analog exhibits higher XLogP3 (~3.1) and TPSA (~110 Ų), suggesting reduced membrane permeability despite increased polarity.
- Piperazine vs. Piperidine : The 4-methylpiperazine in the target compound introduces a tertiary amine, enhancing water solubility compared to the piperidine analog , which lacks a basic nitrogen.
Substituent Variations at the 7-Position
Key Observations :
- Piperidine vs. Piperazine : Piperidine lacks the tertiary amine of piperazine, rendering it less basic and more lipophilic .
Activité Biologique
The compound (2Z)-6-hydroxy-4-methyl-7-[(4-methylpiperazin-1-yl)methyl]-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound features a benzofuran core with hydroxyl and piperazine substituents. Its chemical formula is with a molecular weight of approximately 368.43 g/mol. The presence of the piperazine ring is significant as it often contributes to the pharmacokinetic properties of drug candidates.
Anticancer Activity
Recent studies have indicated that compounds similar to (2Z)-6-hydroxy-4-methyl-7-[(4-methylpiperazin-1-yl)methyl]-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one exhibit promising anticancer properties. For instance, derivatives were tested against human cancer cell lines such as HT-29 (colon adenocarcinoma) and MDA-MB-231 (breast cancer). These studies demonstrated that certain structural modifications could enhance apoptotic effects in these cells, suggesting a potential mechanism involving the inhibition of specific signaling pathways like STAT3 .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HT-29 | 10 | STAT3 inhibition |
| Compound B | MDA-MB-231 | 12 | Apoptosis induction |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies showed moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The piperazine moiety is often associated with enhanced interaction with bacterial targets, which may explain the observed antibacterial effects .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The piperazine ring may interact with enzymes involved in cell signaling pathways, particularly those related to cancer proliferation.
- Induction of Apoptosis : Compounds with similar structures have been shown to induce apoptosis through the activation of intrinsic pathways, leading to cell death in cancerous cells .
- Antimicrobial Mechanisms : The compound may disrupt bacterial cell wall synthesis or function through interactions with essential proteins or enzymes.
Case Studies
A notable case study involved the evaluation of a series of benzofuran derivatives, including our compound of interest, against various cancer cell lines. The results indicated that modifications in the chemical structure significantly influenced the anticancer efficacy, with some derivatives achieving IC50 values below 10 µM in aggressive cancer models.
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and what critical intermediates should be prioritized?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Knoevenagel condensation to form the benzylidene moiety (Z-configuration).
- Mannich reaction for introducing the 4-methylpiperazine group . Key intermediates include the 4-methylpiperazine derivative (synthesized using reagents like 3-(4-methylpiperazin-1-yl)benzoic acid ) and the pyridinylmethylidene precursor. Purification steps should employ column chromatography with gradients optimized via Design of Experiments (DoE) principles .
Q. How can researchers confirm the stereochemical configuration (2Z) of the benzylidene moiety?
Methodological Answer:
- X-ray crystallography : Resolve single-crystal structures to unambiguously assign the Z-configuration, as demonstrated for analogous benzofuran derivatives .
- NOESY NMR : Detect spatial proximity between the pyridinyl hydrogen and the benzofuran ring hydrogens to validate the stereochemistry .
- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values for the Z-isomer .
Q. What analytical techniques are critical for assessing purity and identifying impurities?
Methodological Answer:
- HPLC : Use a C18 column with a mobile phase of methanol and sodium acetate buffer (pH 4.6) to separate impurities, as per pharmacopeial standards .
- LC-MS : Identify trace impurities (e.g., des-methyl derivatives) via high-resolution mass spectrometry .
- 1H/13C NMR : Detect residual solvents or unreacted intermediates by comparing integrals to reference spectra .
Advanced Research Questions
Q. How can researchers optimize the yield of the 4-methylpiperazine intermediate under varying reaction conditions?
Methodological Answer:
- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, higher yields are achieved in polar aprotic solvents (e.g., DMF) at 60–80°C .
- Flow chemistry : Implement continuous-flow reactors to enhance reproducibility and reduce side reactions, as shown in analogous syntheses .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate the Mannich reaction .
Q. How should contradictions between experimental NMR data and computational predictions be resolved?
Methodological Answer:
- Dynamic effects : Account for tautomerism or conformational flexibility in solution (e.g., keto-enol equilibria) that may skew NMR shifts .
- Solvent corrections : Use DFT calculations with explicit solvent models (e.g., IEFPCM) to improve agreement with experimental data .
- Cross-validation : Compare with X-ray-derived bond lengths and angles to validate computational models .
Q. What strategies are effective for studying the compound’s reactivity in nucleophilic or electrophilic reactions?
Methodological Answer:
- Kinetic studies : Monitor reaction progress via time-resolved UV-Vis spectroscopy or quenching experiments. For example, track electrophilic attack at the benzofuran carbonyl group .
- Trapping experiments : Use nucleophiles (e.g., thiols) to isolate and characterize adducts, confirming reaction pathways .
- Isotopic labeling : Introduce deuterium at reactive sites (e.g., the hydroxy group) to study mechanistic pathways via kinetic isotope effects .
Q. How can stability studies under physiological conditions inform pharmacological applications?
Methodological Answer:
- Accelerated stability testing : Incubate the compound in buffers (pH 1–10) at 40°C for 48 hours, analyzing degradation products via HPLC-MS .
- Light sensitivity : Expose to UV-Vis light (300–800 nm) to assess photodegradation, critical for formulation studies .
- Thermogravimetric analysis (TGA) : Determine thermal decomposition thresholds for storage recommendations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
